(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride
Description
(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride is a chiral amine derivative with the molecular formula C₁₀H₁₃Cl₂FNO (calculated molecular weight: 228.68 g/mol) . The compound features a 4-chloro-3-fluorophenyl substituent attached to the β-carbon of a propanolamine backbone, with a hydrochloride salt enhancing its stability and solubility.
Properties
IUPAC Name |
(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-13;/h1-2,5,9,13H,3-4,12H2;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMREOKVXUFJCR-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCO)N)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride is a chiral compound notable for its structural features, including an amino group, a hydroxyl group, and a substituted phenyl ring. The presence of chlorine and fluorine atoms on the phenyl ring enhances its chemical reactivity and potential biological activity. This compound has attracted attention in medicinal chemistry due to its interactions with various molecular targets, particularly in cancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 203.64 g/mol. Its unique stereochemistry contributes to its distinct biological activity compared to other similar compounds. The compound's structure is represented as follows:
Mechanism of Biological Activity
The biological activity of (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in crucial biochemical pathways. Notably, it has been studied for its role as an inhibitor of certain tyrosine kinases, which play a significant role in cancer signaling pathways. These interactions can lead to the modulation of cell proliferation in various cancer cell lines, indicating potential therapeutic applications.
Key Findings from Research Studies
Several studies have highlighted the biological effects of this compound:
- Inhibition of Cancer Cell Proliferation : Research indicates that (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol can inhibit cell proliferation in specific cancer cell lines, making it a candidate for targeted cancer therapies.
- Enzyme Interaction : The compound has shown potential in modulating enzyme activities, particularly those involved in metabolic pathways relevant to cancer progression .
- Pharmacological Effects : Its unique structure allows it to exhibit different pharmacological effects compared to other arylamino alcohol derivatives, influencing its efficacy as a pharmaceutical agent .
Comparative Analysis
The following table summarizes structural comparisons between (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3R)-3-Amino-3-(4-chlorophenyl)propan-1-OL | Lacks fluorine substitution | Less potent compared to the fluorinated analog |
| (S)-(-)-2-amino-propanol | Simpler structure without aromatic substitution | Limited biological activity |
| (S)-(-)-3-Chloro-1-phenylpropanol | Different stereochemistry | Variability in biological interactions |
Case Studies
A notable study explored the synthesis and biological evaluation of new arylamino alcohol derivatives, including (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol. The study assessed the compound's antimalarial activity alongside toxicological evaluations, demonstrating its potential across multiple therapeutic areas .
Another investigation focused on the compound's interaction with specific proteins involved in cellular signaling pathways, further establishing its role in inhibiting pathways associated with tumor growth .
Scientific Research Applications
Structural Features
The compound features:
- An amino group (-NH2)
- A hydroxyl group (-OH)
- A phenyl ring substituted with both chlorine and fluorine atoms, enhancing its electronic properties and biological interactions.
Pharmacological Research
(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride has been investigated for its pharmacological properties, particularly its interactions with various biological targets:
- Enzyme Modulation : Studies indicate that this compound may influence enzyme activity, potentially acting as an inhibitor or modulator of specific metabolic pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
- Receptor Interaction : The compound's ability to interact with different receptors can lead to various pharmacological effects, making it a candidate for drug development targeting specific diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Its derivatives are also of interest due to their potential variations in biological activity based on structural modifications. For instance:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3S)-3-Amino-3-(4-chlorophenyl)propan-1-OL | Different stereochemistry | Potentially different biological activity due to chirality |
| (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL | Different substituent position on phenyl ring | Varies in reactivity and biological effects |
Case Studies
Several studies have highlighted the efficacy of this compound in treating conditions such as:
- Neurological Disorders : Research suggests that compounds with similar structures may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
- Cancer Therapeutics : The compound's ability to modulate specific pathways may contribute to its effectiveness in cancer treatment, warranting further investigation into its mechanisms of action.
Biochemical Pathways
Understanding how this compound interacts with biochemical pathways is essential for its application in drug design. Its unique structure allows it to engage with target proteins in ways that could lead to novel therapeutic strategies.
Chemical Reactions Analysis
Oxidation Reactions
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Primary alcohol → Aldehyde | Pyridinium chlorochromate (PCC) | (3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanal | Mild conditions preserve the amino group |
| Primary alcohol → Carboxylic Acid | KMnO₄, H₂SO₄, heat | (3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid | Risk of side reactions with the aromatic ring |
Reduction Reactions
The amino group and aromatic halogens remain stable under typical reduction conditions (e.g., NaBH₄ ), but the hydrochloride salt may require neutralization prior to reduction. For example:
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Selective reduction of imine intermediates (if formed) using NaBH₃CN at pH 7–8 .
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Hydrogenolysis of benzyl-protected derivatives (e.g., using Pd/C and H₂) to regenerate the free amine .
Nucleophilic Substitution
The electron-deficient aromatic ring (due to Cl and F) is susceptible to electrophilic aromatic substitution , though steric hindrance from the propanol side chain limits reactivity. Potential reactions include:
Amino Group Reactions
The protonated amino group in the hydrochloride salt participates in:
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Schiff base formation with aldehydes/ketones under mildly acidic conditions.
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Acylation using acetyl chloride or anhydrides to form amides, though competing hydroxyl group reactivity may require protection .
Example pathway :
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Protect hydroxyl with TBDMSCl .
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React with acetyl chloride to form N-acetyl derivative .
Hydroxyl Group Reactions
The primary hydroxyl group can be:
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Esterified with acyl chlorides (e.g., benzoyl chloride) in pyridine.
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Alkylated via Mitsunobu reaction (e.g., with DIAD and PPh₃).
Key Data :
| Reaction | Reagent | Yield | Reference |
|---|---|---|---|
| Esterification | Benzoyl chloride | 72% | Analogous to |
| Mitsunobu Alkylation | DIAD/PPh₃, R-OH | 65% | Similar to |
Stability and Degradation
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Thermal decomposition occurs above 200°C, releasing HCl and forming imine byproducts .
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Hydrolysis in aqueous NaOH regenerates the free base, with a half-life of ~3 hours at pH 12 .
Stereochemical Considerations
The (3R) configuration influences reaction outcomes:
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Chiral resolution via diastereomeric salt formation (e.g., with tartaric acid) .
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Asymmetric catalysis in cross-coupling reactions (e.g., Suzuki-Miyaura) retains stereochemistry .
Comparative Reactivity Table
| Reaction Type | (3R)-Hydrochloride | (3S)-Isomer | Non-Halogenated Analog |
|---|---|---|---|
| Oxidation Rate | Slow (steric hindrance) | Similar | Faster |
| Electrophilic Substitution | Low yield | Low yield | Moderate yield |
| Amino Group pKa | ~8.5 (protonated) | ~8.5 | ~9.2 |
| Hydroxyl Reactivity | Moderate | Moderate | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Key Differences
The compound is compared to three primary analogs (Table 1):
Table 1: Comparative Analysis of Structural Analogs
Analysis of Structural and Functional Variations
Halogen Substituent Effects
- Main Compound: The 4-chloro-3-fluorophenyl group combines electron-withdrawing halogens, which may enhance binding affinity to hydrophobic pockets in target proteins compared to mono-halogenated analogs .
- Fluoro Analog (CAS 1213160-13-4) : The single 4-fluoro substituent reduces steric hindrance, possibly improving metabolic stability but decreasing receptor selectivity .
Stereochemical Influence
- The R-configuration in the main compound contrasts with the S-configuration in the bromo and fluoro analogs. Enantiomeric differences often lead to divergent pharmacokinetic profiles; for example, the R-form may exhibit higher target specificity in chiral environments like enzyme active sites .
Backbone Modifications
- Buphenine Hydrochloride (Nylidrin) features a bulkier 1-methyl-3-phenylpropylamino group and a 4-hydroxyphenyl ring. This structural complexity correlates with its therapeutic use in peripheral vascular diseases, highlighting how extended alkyl chains can enhance vasodilation properties .
Implications for Research and Development
- Solubility and Stability : The hydrochloride salt in all compounds improves aqueous solubility, critical for in vitro assays. However, the bromo analog’s higher molecular weight may reduce solubility compared to the main compound .
Preparation Methods
Starting Materials and Precursors
The synthesis begins with 4-chloro-3-fluorophenylacetone (1) , which undergoes asymmetric reductive amination to introduce the amino group. Alternative routes utilize 3-(4-chloro-3-fluorophenyl)oxirane (2) as an epoxide intermediate, which is opened regioselectively to form the propanol backbone.
Table 1: Key Precursors and Their Roles
Reductive Amination Pathway
-
Step 1 : 4-Chloro-3-fluorophenylacetone reacts with ammonium acetate in the presence of a chiral catalyst (e.g., (R)-BINAP-Ru) to yield (3R)-3-amino-1-(4-chloro-3-fluorophenyl)propan-1-one (3) .
-
Step 2 : Ketone (3) is reduced using sodium borohydride in methanol to form (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol (4) .
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Step 3 : The free base (4) is treated with hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt.
Epoxide Ring-Opening Pathway
-
Step 1 : 3-(4-Chloro-3-fluorophenyl)oxirane (2) is treated with aqueous ammonia under high pressure to form racemic 3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol (5) .
-
Step 2 : Chiral resolution of (5) using (R)-(−)-mandelic acid in ethanol yields the (R)-enantiomer.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Table 2: Impact of Solvent on Yield and ee
| Solvent | Reaction Type | Yield (%) | ee (%) |
|---|---|---|---|
| Ethanol | Reductive Amination | 85 | 98 |
| THF | Epoxide Opening | 70 | N/A |
| DCM | Salt Formation | 99 | N/A |
Temperature and Pressure Effects
-
Elevated temperatures (60–100°C) improve reaction rates but may reduce enantiomeric purity in asymmetric syntheses.
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High-pressure conditions (e.g., 50 psi H₂) are critical for efficient hydrogenation in reductive amination.
Purification and Characterization
Chromatographic Methods
Q & A
Q. What are the common synthetic routes for (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride?
The synthesis typically involves reduction of a nitro precursor. For example, 3-(4-chloro-3-fluorophenyl)-2-nitropropene can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) under controlled temperatures . Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure is another scalable method for industrial applications . The final product is isolated as the hydrochloride salt via acidification.
Q. How is the chiral center in this compound confirmed?
Chiral purity is validated using polarimetry, chiral HPLC, or circular dichroism (CD). X-ray crystallography can resolve absolute configuration, while NMR spectroscopy (e.g., NOESY) confirms spatial arrangement of substituents. For example, the (R)-configuration is often confirmed by comparing optical rotation values with literature data .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments (e.g., aromatic Cl/F substituents at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₉H₁₂Cl₂FNO⁺ requires m/z 264.03) .
- X-ray Diffraction : Resolves crystal structure and hydrogen bonding patterns in the hydrochloride salt .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution improves ee. For instance, lipase-mediated kinetic resolution of racemic intermediates can achieve >99% ee . Alternatively, chiral auxiliaries or chromatography with chiral stationary phases (CSPs) are effective .
Q. What are the mechanistic implications of the chloro and fluoro substituents in biological interactions?
The 4-chloro-3-fluorophenyl group enhances hydrophobicity and electron-withdrawing effects, influencing receptor binding. The amino and hydroxyl groups form hydrogen bonds with enzymatic active sites, as seen in similar compounds targeting neurotransmitter receptors . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like GABA receptors .
Q. How does the hydrochloride salt form affect stability and solubility?
The hydrochloride salt improves aqueous solubility but is hygroscopic. Stability studies under varying pH (1–9) and temperature (4–40°C) show decomposition above 60°C. Storage recommendations include desiccants (silica gel) and inert atmospheres (N₂) to prevent hydrolysis .
Q. What computational tools are used to model this compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict reaction pathways, such as nitro group reduction energetics. Molecular dynamics (MD) simulations (e.g., GROMACS) analyze solvation effects and salt dissociation in biological systems .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported molecular formulas?
Literature reports vary (e.g., C₁₀H₁₃ClN₂O₂ in vs. C₉H₁₃Cl₂NO in ). Cross-verification via elemental analysis and HRMS is critical. The correct formula (C₉H₁₂Cl₂FNO) accounts for the base structure (C₉H₁₁ClFNO) plus HCl .
Q. Why do biological activity reports differ across studies?
Variability arises from assay conditions (e.g., cell lines, concentrations) and salt form purity. For example, impurities >5% (e.g., in ) can skew IC₅₀ values. Researchers should validate purity via HPLC (>98%) before biological testing .
Methodological Best Practices
Q. What safety protocols are essential for handling this compound?
Q. How can researchers design dose-response studies for this compound?
Use a logarithmic concentration range (1 nM–100 µM) in triplicate. Include positive controls (e.g., known receptor agonists) and measure endpoints like cAMP levels or calcium flux. Data analysis with GraphPad Prism ensures robust EC₅₀/IC₅₀ calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
